2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenoxy group, a methoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol, followed by its reaction with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with the morpholine derivative: The phenoxy intermediate is then coupled with a morpholine derivative, such as 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups into the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the morpholine ring.
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide may confer unique properties, such as increased solubility or specific biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H29ClN2O4 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C23H29ClN2O4/c1-16-12-20(13-17(2)23(16)24)30-15-22(27)25-14-21(26-8-10-29-11-9-26)18-4-6-19(28-3)7-5-18/h4-7,12-13,21H,8-11,14-15H2,1-3H3,(H,25,27) |
InChI Key |
YWSICKMQDUXZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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